1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloromethyl group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzene derivatives, which involves the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or alter specific functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions may involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions to achieve selective reduction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene has several scientific research applications, including:
Pharmaceuticals: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceutical agents with potential therapeutic properties.
Agrochemicals: It is used in the development of herbicides, insecticides, and fungicides due to its ability to interact with biological targets.
Materials Science: The compound is employed in the creation of advanced materials, such as polymers and coatings, that exhibit enhanced chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl and fluorine groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-4-fluorobenzene: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(Chloromethyl)-2,4-difluorobenzene: The presence of an additional fluorine atom alters the compound’s electronic properties and reactivity.
1-(Chloromethyl)-4-(trifluoromethyl)benzene:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it suitable for a wide range of applications.
Properties
IUPAC Name |
1-(chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGWHXAQEMXPLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614282 |
Source
|
Record name | 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00614282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-60-5 |
Source
|
Record name | 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00614282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.